Cas no 71939-51-0 (a-Artemether)

a-Artemether 化学的及び物理的性質
名前と識別子
-
- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin,decahydro-10-methoxy-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
- α-Artemether
- ArteMether Related CoMpound B,(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-Methoxy-3,6,9-triMethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
- ArteMether 13C,D3
- ArteMether Related CoMpound B
- o-Methyldihydroartemisinine
- α-Dihydroartemisinin methyl ether
- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
- (+)-alpha-Artemether
- SM 229
- alpha-Artemether
- EN300-25047224
- Q27251212
- 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, (3alpha,5alphabeta,6beta,8alphabeta,9alpha,10beta,12beta,12aR*)-
- alpha -Artemether
- UNII-111W6L37CC
- DTXSID301044907
- (+)-.alpha.-Artemether
- a-Artemether
- .alpha.-Artemether
- HY-137217
- 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecane
- alpha-Dihydroartemisinin Methyl Epsilonther
- alpha-Artemether ((3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin)
- alpha-Dihydroartemisinin methyl ether
- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
- AKOS015895207
- 71939-51-0
- SCHEMBL16707229
- 111W6L37CC
- SM-229
- (1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane
- CS-0137108
- .alpha.-Dihydroartemisinin methyl ether
- alpha Artemether
-
- MDL: MFCD28657024
- インチ: InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)
- InChIKey: QPCDCPDFJACHGM-UHFFFAOYSA-N
- ほほえんだ: C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 284.16200
- どういたいしつりょう: 298.178
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 88 ºC (acetone )
- ふってん: 721.1±60.0 °C at 760 mmHg
- フラッシュポイント: 389.9±32.9 °C
- ようかいど: 極微溶性(0.12 g/l)(25ºC)、
- PSA: 46.15000
- LogP: 2.59480
- じょうきあつ: 0.0±5.0 mmHg at 25°C
a-Artemether セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
a-Artemether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A777410-50mg |
a-Artemether |
71939-51-0 | 50mg |
$ 339.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3000-40MG |
Artemether Related Compound B |
71939-51-0 | 40mg |
¥8079.48 | 2023-10-12 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1042805-15MG |
Artemether Related Compound B |
71939-51-0 | 15mg |
¥11470.78 | 2024-12-23 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396232-10 mg |
α-Artemether, |
71939-51-0 | 10mg |
¥2,407.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396232-10mg |
α-Artemether, |
71939-51-0 | 10mg |
¥2407.00 | 2023-09-05 | ||
TRC | A777410-250mg |
a-Artemether |
71939-51-0 | 250mg |
$ 1579.00 | 2023-04-19 | ||
A2B Chem LLC | AH16959-50mg |
alpha-Artemether |
71939-51-0 | 50mg |
$445.00 | 2024-04-19 | ||
A2B Chem LLC | AH16959-250mg |
alpha-Artemether |
71939-51-0 | 250mg |
$1635.00 | 2024-04-19 | ||
TRC | A777410-25mg |
a-Artemether |
71939-51-0 | 25mg |
$ 196.00 | 2023-04-19 | ||
Enamine | EN300-25047224-0.05g |
71939-51-0 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
a-Artemether 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
a-Artemetherに関する追加情報
Compound CAS No. 71939-51-0: A Comprehensive Overview of a-Artemether
a-Artemether, identified by the CAS Registry Number 71939-51-0, is a highly potent antimalarial compound that has revolutionized the treatment of malaria, particularly in regions where resistance to traditional antimalarials has become a significant challenge. Derived from the natural compound artemisinin, which is extracted from the plant Artemisia annua, a-Artemether represents a synthetic derivative that enhances the pharmacokinetic properties of its parent compound. This compound has been extensively studied and utilized in various formulations, including injectable and oral preparations, to combat Plasmodium falciparum and other malaria-causing parasites.
The discovery and development of a-Artemether marked a significant milestone in antimalarial chemotherapy. Its unique structure, characterized by an endoperoxide bridge, is responsible for its potent activity against malaria parasites. Recent studies have highlighted the compound's ability to not only target the erythrocytic stage of the parasite but also exhibit activity against gametocytes, thereby reducing transmission potential. This dual mechanism of action makes a-Artemether an invaluable tool in malaria control programs worldwide.
One of the most notable advancements in the use of a-Artemether is its incorporation into fixed-dose combinations with other antimalarials, such as lumefantrine, to form highly effective artemisinin-based combination therapies (ACTs). These combinations have significantly reduced treatment failure rates and contributed to the decline in malaria-related mortality in endemic regions. Recent clinical trials have demonstrated that such combinations not only enhance efficacy but also improve patient compliance due to their convenience and tolerability.
Beyond its antimalarial applications, emerging research has explored the potential of a-Artemether in other therapeutic areas. Preclinical studies suggest that it may exhibit anti-inflammatory and immunomodulatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, investigations into its anti-cancer properties have revealed promising results, particularly in targeting drug-resistant cancer cells through mechanisms that involve oxidative stress induction and apoptosis.
The production and scalability of a-Artemether have also been subjects of intense research. Traditional extraction methods from Artemisia annua are limited by variability in crop yield and extraction efficiency. To address this, synthetic pathways have been developed to produce a-Artemether semi-synthetically or entirely through chemical synthesis. These advancements ensure a more reliable supply chain and reduce dependence on agricultural factors, which is crucial for meeting global demand.
In terms of safety profile, extensive toxicological studies have confirmed that a-Artemether strong> is well-tolerated at therapeutic doses. However, ongoing research continues to monitor long-term safety profiles, particularly in vulnerable populations such as children and pregnant women. Recent studies have focused on optimizing dosing regimens to minimize adverse effects while maintaining efficacy.
The global health community has recognized the critical role of a-Artemether strong> in combating malaria, with organizations like the World Health Organization (WHO) endorsing its use as part of first-line treatments for uncomplicated malaria. The compound's inclusion in essential medicines lists underscores its importance in public health strategies aimed at achieving malaria eradication goals.
In conclusion, CAS No. 71939-51-0 (< strong >a-Artem ether< / strong >) stands as a testament to scientific innovation in tropical medicine. Its versatility across therapeutic applications and continued evolution through cutting-edge research position it as a cornerstone in global health initiatives against infectious diseases. As research into its mechanisms of action and potential new indications progresses, the significance of this compound is expected to grow further, offering hope for millions affected by malaria and other debilitating conditions.
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